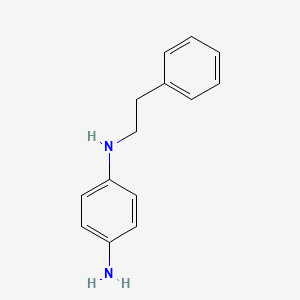

N-Phenethyl-benzene-1,4-diamine

Description

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is N-(2-phenylethyl)benzene-1,4-diamine. Its structure comprises a benzene (B151609) ring with two amino groups at the para positions (1 and 4), where one amino group is further substituted with a 2-phenylethyl group.

Table 1: Chemical Identification of N-Phenethyl-benzene-1,4-diamine

| Identifier | Value |

| CAS Number | 39563-55-8 scbt.combiosynth.com |

| Molecular Formula | C14H16N2 scbt.combiosynth.com |

| Molecular Weight | 212.29 g/mol scbt.combiosynth.com |

| InChI Key | YQDUTMLEOLCPDP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N |

Physicochemical Characteristics

While comprehensive experimental data for this compound are not extensively published, its properties can be inferred from the general characteristics of N-substituted p-phenylenediamines. These compounds are typically solids at room temperature and are soluble in organic solvents. The phenethyl group is anticipated to influence its solubility, melting point, and boiling point in comparison to the parent p-phenylenediamine (B122844).

Structure

3D Structure

Propriétés

IUPAC Name |

4-N-(2-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDUTMLEOLCPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368040 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-55-8 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N Phenethyl Benzene 1,4 Diamine

High-Resolution Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Identification and Molecular Fingerprinting

A published FT-IR spectrum for N-Phenethyl-benzene-1,4-diamine, which would show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-N stretching, as well as aromatic ring vibrations, could not be located.

Table 3: Expected FT-IR Absorption Bands for this compound (Note: This table is based on general functional group frequencies and is not from experimental data for the specific compound.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

While the exact mass of this compound can be calculated from its molecular formula (C₁₄H₁₆N₂), experimental mass spectrometry data is required to confirm this and to analyze the fragmentation patterns that provide structural information. Such data, including the molecular ion peak (M+) and major fragment ions, is not documented in available sources.

Table 5: Predicted Mass Spectrometry Data for this compound (Note: This table contains a calculated value and hypothetical fragments, not experimental data.)

| m/z (Mass-to-Charge Ratio) | Ion/Fragment |

|---|---|

| 212.13 (Calculated) | [M]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Analysis and Dihedral Angle Investigations

The conformational flexibility of this compound primarily arises from the rotation around the single bonds within the N-phenethyl substituent. Computational and spectroscopic studies on phenethylamine (B48288) and its derivatives have revealed that these molecules predominantly adopt one of two main conformations: an extended (anti) or a folded (gauche) form. nih.govresearchgate.net

In the extended conformation, the ethylamine (B1201723) side chain is stretched out away from the phenyl ring. Conversely, the gauche conformation is characterized by the amino group being folded back towards the aromatic ring, a configuration often stabilized by a favorable intramolecular N-H···π interaction. researchgate.net For this compound, the presence of the p-phenylenediamine (B122844) moiety introduces additional complexity, but the fundamental conformational preferences of the phenethyl group are expected to be preserved.

C1-C2-N1-C7 (τ1): Rotation around the C2-N1 bond, which connects the phenethyl group to the phenylenediamine ring.

C2-N1-C7-C8 (τ2): Rotation around the N1-C7 bond of the ethyl bridge.

N1-C7-C8-C9 (τ3): Rotation around the C7-C8 bond, which significantly influences the orientation of the terminal phenyl ring relative to the ethyl bridge.

To illustrate the likely rotational barriers and stable conformations, the following table presents hypothetical energy values for the key dihedral angles, based on general principles of conformational analysis for phenethylamine derivatives.

| Dihedral Angle | Conformation | Estimated Relative Energy (kcal/mol) |

| τ3 (N1-C7-C8-C9) | Anti (180°) | 0 |

| Gauche (±60°) | ~0.5 - 1.5 | |

| Eclipsed (0°, 120°) | > 5 | |

| τ2 (C2-N1-C7-C8) | Staggered | Lower |

| Eclipsed | Higher |

This is an interactive data table. The values are illustrative and based on known principles of conformational analysis.

Elucidation of Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound would be governed by a network of intermolecular interactions. The nature and directionality of these interactions dictate the final crystal lattice. The primary interaction types expected are hydrogen bonding and π-π stacking.

The p-phenylenediamine moiety provides two types of nitrogen atoms: a primary amine (-NH2) and a secondary amine (-NH-). The hydrogen atoms on these amines can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. This allows for the formation of robust intermolecular hydrogen bonding networks, such as N-H···N, which are common in the crystal structures of phenylenediamines and their derivatives.

In the crystal structure of a related, more complex compound, N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine, the molecule adopts a cisoidal conformation around the central p-phenylenediamine ring, indicating the inherent flexibility of such systems to accommodate packing forces. nih.gov This suggests that in the crystal lattice of this compound, the molecule may adopt a conformation that optimizes both hydrogen bonding and π-π stacking interactions, leading to a densely packed and stable crystalline form.

The following table summarizes the potential intermolecular interactions and their likely contribution to the crystal packing of this compound.

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) | Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), N (acceptor) | 3 - 7 | Primary structural motif, formation of chains or sheets |

| π-π Stacking | Phenyl rings | 1 - 3 | Contributes to packing efficiency and stability |

| Van der Waals Forces | All atoms | 0.5 - 1.5 | General cohesive forces |

This is an interactive data table. The energy values are typical ranges for these types of interactions.

Theoretical and Computational Investigations of N Phenethyl Benzene 1,4 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to study the properties of molecules like N-Phenethyl-benzene-1,4-diamine.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. Different functionals and basis sets, such as B3LYP and M06-2X combined with basis sets like 6-311+G(d,p) or TZVP, are often used to achieve accurate geometries. nih.gov The optimized structure provides crucial information about the molecule's shape and steric hindrance, which influences its chemical behavior. For instance, studies on similar diamine compounds have successfully used the B3LYP/6-311++G(d,p) level of theory to optimize geometries and have found good correlation with experimental data. bookpi.org The equilibrium structure of related benzene (B151609) derivatives is often found to favor configurations like T-shaped or sandwich arrangements in dimers, depending on the computational level. researchgate.net

The electronic structure of this compound is primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller gap generally indicates a more reactive molecule. mdpi.com

DFT calculations, often using functionals like B3LYP, are employed to calculate these orbital energies. For comparison, the HOMO-LUMO gap of a related compound, N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine, was calculated to be 3.3080 eV using the B3LYP/6-311++G(d,p) method. bookpi.org It is important to note that the choice of functional can significantly impact the calculated gap, with some functionals potentially over or underestimating the value. reddit.comunl.edu

Table 1: Representative HOMO-LUMO Gaps of Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Benzene | DFT/ωB97X-D/6-31+G(d) | - | - | 5.59 (Vertical Transition) nih.gov |

| 1,4-benzenedithiol | Scaled DFT/6-31G(d) | - | - | 7.8 unl.edu |

| tris-4-amidophenyl-thiophene | DFT | - | - | 3.189 researchgate.net |

This table presents data for related compounds to provide context for the electronic properties of this compound. The exact values for the target compound would require specific calculations.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the nitrogen atoms of the diamine group are expected to be regions of high electron density (negative potential).

Charge distribution analysis, using methods like Mulliken or Natural Population Analysis (NPA), quantifies the partial charges on each atom in the molecule. researchgate.net This analysis provides a more detailed, numerical understanding of the charge distribution than the visual ESP map.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netmolfunction.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. youtube.com For this compound, NBO analysis can reveal the strength of various bonds and the nature of interactions between the phenethyl group and the benzene-1,4-diamine moiety. This method is also used to quantify charge transfer between molecules, which is crucial for understanding intermolecular forces. researchgate.net

DFT calculations are instrumental in predicting and interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated, which, when compared to experimental spectra, aids in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. nih.gov For benzene and its derivatives, vibronic coupling effects can be significant and are crucial for accurately simulating the electronic spectra. nih.gov

Semiempirical Methods for Molecular Dynamics and Energetics

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. Semiempirical methods offer a faster, albeit less accurate, alternative for studying the molecular dynamics and energetics of this compound. These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics.

Molecular dynamics (MD) simulations using semiempirical force fields can be employed to study the conformational changes and dynamic behavior of the molecule over time. nih.govresearchgate.net These simulations provide insights into how the molecule moves and interacts with its environment, which is essential for understanding its macroscopic properties. For instance, MD simulations of liquid benzene have been used to evaluate the performance of various force fields in reproducing experimental properties. nih.gov Such studies help in selecting appropriate models for simulating systems containing this compound.

Quantum Chemical Characterization of Reaction Sites and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for characterizing the reaction sites and predicting the reactivity of molecules like this compound. These theoretical studies allow for the detailed examination of the molecule's electronic structure and the identification of the most probable sites for chemical reactions, such as oxidation, which is central to its antioxidant function.

A key aspect of these investigations is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's chemical behavior. Common reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in the antioxidant process. A higher HOMO energy indicates a greater ease of electron donation. The LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower ionization potential suggests that the molecule can more readily act as an electron donor, a desirable characteristic for an antioxidant.

Electron Affinity (EA): This is the energy released when an electron is added to a molecule.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For p-phenylenediamine (B122844) derivatives, the nitrogen atoms are typically electron-rich and are primary sites for electrophilic attack or hydrogen abstraction.

Fukui Functions: These functions provide more detailed information about the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Studies on closely related N,N'-substituted p-phenylenediamine antioxidants demonstrate that the nature of the substituent on the nitrogen atoms significantly influences the electronic properties and, consequently, the antioxidant activity. For instance, in a theoretical study of N-phenyl-N′-(1-phenylethyl)benzene-1,4-diamine (SPPD), a compound structurally similar to this compound, DFT calculations were used to analyze the stability of radicals formed by hydrogen abstraction from different sites. researchgate.net Such studies help in identifying the most labile hydrogen atom, which is crucial for the radical scavenging mechanism of antioxidants.

The following table presents typical reactivity descriptors that are evaluated in computational studies of p-phenylenediamine derivatives. The values are illustrative and depend on the specific computational method and basis set used.

| Reactivity Descriptor | Description | Typical Significance for Antioxidant Activity |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Higher values indicate better electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | Energy required to remove an electron | Lower values correlate with higher antioxidant activity. |

| Electron Affinity (EA) | Energy released upon gaining an electron | Higher values indicate a greater ability to stabilize an extra electron. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Lower hardness is often associated with higher reactivity. |

| Electronegativity (χ) | Power to attract electrons | Influences the polarity and reactivity of bonds. |

These quantum chemical descriptors provide a robust framework for understanding the intrinsic reactivity of this compound and for predicting its efficacy as an antioxidant.

Comparative Computational Analysis of Substituted p-Phenylenediamine Antioxidants and Derivatives

Comparative computational analyses of various substituted p-phenylenediamine (PPD) antioxidants are instrumental in elucidating structure-activity relationships. By systematically varying the substituents on the nitrogen atoms and calculating their effects on electronic and structural properties, researchers can identify the key features that enhance antioxidant performance.

The antioxidant mechanism of PPDs primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals. The ease with which this occurs is heavily dependent on the substituents attached to the nitrogen atoms. Computational studies have consistently shown that electron-donating groups enhance the antioxidant capacity by increasing the energy of the HOMO and lowering the bond dissociation energy (BDE) of the N-H bond.

A comparative study using DFT can evaluate a series of PPD derivatives, including this compound, against other common antioxidants like N,N′-diphenyl-p-phenylenediamine (DPPD) and N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD). The phenethyl group in this compound is an interesting case, as it possesses both alkyl and aryl characteristics, which can influence the electronic environment of the nitrogen atom through both inductive and steric effects.

Key parameters for comparison in such computational studies include:

Bond Dissociation Energy (BDE): The BDE of the N-H bond is a critical indicator of antioxidant activity. A lower BDE facilitates the donation of a hydrogen atom to a radical species.

Spin Density Distribution: In the radical cation formed after electron donation, the spin density distribution reveals how the unpaired electron is delocalized across the molecule. Greater delocalization leads to a more stable radical and, therefore, a more effective antioxidant.

Interaction Energies: Some studies have investigated the interaction energies of PPDs with metal ions, such as Cu(II), as a proxy for their antioxidant effectiveness. doi.orgepa.gov A stronger interaction can correlate with enhanced antioxidant potential.

The table below provides a conceptual framework for a comparative computational analysis of different PPD antioxidants. The values are hypothetical and for illustrative purposes to show how such a comparison would be structured.

| Compound | Substituent on N' | N-H Bond Dissociation Energy (kcal/mol) | HOMO Energy (eV) |

| p-Phenylenediamine | -H | High | Low |

| N-Phenyl-p-phenylenediamine | -Phenyl | Moderate | Moderate |

| N-Isopropyl-p-phenylenediamine (IPPD) | -Isopropyl | Low | High |

| This compound | -Phenethyl | Predicted to be Low to Moderate | Predicted to be High |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | -Phenyl | Moderate | Moderate |

The phenethyl group is expected to have an electron-donating effect, which would likely lower the N-H BDE and raise the HOMO energy of this compound relative to an unsubstituted p-phenylenediamine. The flexibility of the ethyl bridge may also play a role in how the molecule orients itself to interact with radicals or other species in its environment.

Furthermore, computational studies can predict the products of oxidation. For many PPDs, oxidation can lead to the formation of quinonediimines. researchgate.net Understanding the stability and reactivity of these oxidized products is also important, as they can sometimes participate in further reactions or have biological effects of their own. Through these detailed comparative analyses, the unique properties of this compound can be contextualized within the broader class of p-phenylenediamine antioxidants, aiding in the design of next-generation stabilizing agents.

Chemical Reactivity and Organic Transformation Mechanisms

Oxidation and Reduction Chemistry of the Diamine Moiety

The diamine portion of the molecule is susceptible to both oxidation and reduction, leading to a variety of transformation products.

The oxidation of N-substituted p-phenylenediamines, such as N-Phenethyl-benzene-1,4-diamine, can proceed through dehydrogenation, often involving the formation of radical intermediates. The one-electron oxidation of aromatic diamines by agents like hydroxyl radicals leads to the formation of cation radicals. acs.orgacs.org These radical species are key intermediates in the oxidative transformation pathways. For instance, the oxidation of p-phenylenediamine (B122844) itself leads to the formation of p-benzoquinonediimine through the release of two electrons. researchgate.net

Substituted p-phenylenediamines are widely used as antioxidants in materials like rubber, and their protective function is directly related to their ability to undergo oxidation and form stable radical species. nih.gov The subsequent reactions of these radicals can lead to the formation of quinone derivatives. nih.gov The specific dehydrogenation pathways and the stability of the resulting biradical intermediates are influenced by the nature of the substituents on the nitrogen atoms.

The oxidation of aromatic diamines can lead to a range of products depending on the oxidant and reaction conditions. nih.gov While the initial step is often the formation of a cation radical, subsequent reactions can include dimerization, oligomerization, and polymerization. acs.orgnih.govresearchgate.net For example, the oxidative polymerization of p-phenylenediamine can yield a modified poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene), analogous to polyaniline. researchgate.net

The oxidation of N,N-disubstituted p-phenylenediamines can also lead to the formation of colored products. For instance, the oxidative coupling of anilines with 4-amino-N,N-dimethylaniline in the presence of potassium dichromate yields highly colored diamine monomers. arabjchem.org The mechanism is proposed to involve a nucleophilic attack of the aniline (B41778) on the protonated amino group of the 4-amino-N,N-dimethylaniline. arabjchem.org The specific oxidative transformation products of this compound would likely follow similar pathways, influenced by the electronic and steric effects of the phenethyl group.

Reductive processes involving aromatic diamines can target either the aromatic ring or the amine functionalities. Catalytic hydrogenation is a common method for the reduction of aromatic systems. youtube.comyoutube.com However, the reduction of a stable aromatic ring like benzene (B151609) requires harsh conditions, such as high pressure and temperature, due to its aromatic stability. youtube.com

Reductive deamination, the removal of an amine group, is another important transformation. acs.orgacs.org This can be achieved by converting the amine to a sulfonamide, followed by amination and elimination to form a diazene (B1210634) intermediate, which then extrudes nitrogen to yield the deaminated product. acs.orgacs.org This method is effective for a variety of aromatic amines. acs.orgacs.org

Reductive amination is a versatile method for synthesizing amines by reacting a carbonyl compound with an amine in the presence of a reducing agent. thieme-connect.comorganic-chemistry.org This process is widely used for the N-alkylation of amines. organic-chemistry.org

Aromatic Substitution Reaction Mechanisms

The benzene ring of this compound contains two activating groups: a primary amino group (-NH2) and a secondary N-phenethylamino group (-NH-CH2CH2Ph). Both of these are ortho-, para-directing and activating for electrophilic aromatic substitution (EAS) reactions. wikipedia.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the nitration of benzene derivatives typically involves the use of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. youtube.com The presence of strongly activating groups like the amino groups in this compound can lead to polysubstitution and oxidation under harsh reaction conditions. Therefore, milder conditions are often required. For example, protecting the amine groups, often by acylation, can moderate their activating effect and prevent side reactions. youtube.com

The electronic effects of substituents on p-phenylenediamines have been studied, showing that electron-donating groups facilitate oxidation. researchgate.net These studies provide a basis for understanding the electronic properties that influence the EAS reactivity of this compound.

Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic rings like that in this compound, unless a strong electron-withdrawing group is also present on the ring. masterorganicchemistry.comlibretexts.org However, under specific and often harsh conditions, NAS can occur via mechanisms such as the elimination-addition (benzyne) mechanism. libretexts.orgchemistrysteps.com

The benzyne (B1209423) mechanism typically involves the reaction of an aryl halide with a very strong base, such as sodium amide (NaNH2). chemistrysteps.comorganicchemistrytutor.com The base abstracts a proton from the position ortho to the leaving group (halide), followed by the elimination of the leaving group to form a highly reactive benzyne intermediate. organicchemistrytutor.compw.live This intermediate contains a formal triple bond within the aromatic ring. pw.live The benzyne is then attacked by a nucleophile, followed by protonation to yield the substitution product. organicchemistrytutor.com

A key feature of the benzyne mechanism is that it can lead to a mixture of products where the incoming nucleophile is bonded not only to the carbon that originally bore the leaving group but also to the adjacent carbon. libretexts.orgorganicchemistrytutor.com

For a molecule like this compound, a derivative containing a leaving group (e.g., a halogen) would be required for this type of reaction. The presence of the electron-donating amino groups would generally disfavor the initial deprotonation step, making the formation of the benzyne intermediate more difficult compared to an unactivated or deactivated aryl halide. pw.live

Cyclization Reactions for Heterocyclic Scaffolds

While this compound is a para-diamine, its ortho-isomer, N-phenethyl-benzene-1,2-diamine, would be the direct precursor for the synthesis of benzimidazole (B57391) derivatives. The synthesis of benzimidazoles commonly involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters, nitriles, or amides), or with an aldehyde. researchgate.netnih.gov

When an o-phenylenediamine reacts with an aldehyde, the reaction proceeds through a cyclodehydrogenation step. nih.gov Various catalysts, including supported gold nanoparticles, can promote this reaction under mild conditions. nih.gov The reaction with carboxylic acids often requires elevated temperatures or the use of acid catalysts. researchgate.net A wide range of benzimidazole derivatives can be prepared using these methods, which are valuable in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov

Table 2: General Methods for Benzimidazole Synthesis from o-Phenylenediamines

| Reactant with o-Phenylenediamine | General Reaction Conditions | Key Features |

| Aldehydes | Catalytic (e.g., Au/TiO2), ambient conditions | Selective formation of 2-substituted benzimidazoles. nih.gov |

| Carboxylic Acids | Elevated temperature or acid catalysis | A common and versatile method. researchgate.net |

| N-Substituted Formamides | Zinc-catalyzed cyclization | Provides a C1 source for the benzimidazole ring. organic-chemistry.org |

| D-Glucose | Oxidative cyclization in water | Biorenewable C1 synthon, environmentally friendly. organic-chemistry.org |

Quinoxalines are another important class of N-heterocyclic compounds that can be synthesized from aromatic diamines. Specifically, o-phenylenediamines are used in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. nih.govencyclopedia.pub This reaction is a cornerstone in quinoxaline (B1680401) chemistry.

The traditional method often requires high temperatures and the use of a strong acid catalyst. nih.gov However, numerous modern synthetic routes have been developed with a focus on greener and more efficient conditions. These methods may employ various catalysts, such as zirconium tungstate, or be carried out in more environmentally friendly solvents like water or under solvent-free conditions. nih.govencyclopedia.publongdom.org

For this compound, its ortho-isomer, N-phenethyl-benzene-1,2-diamine, would be the appropriate substrate for this reaction. The reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, would lead to the formation of a phenethyl-substituted quinoxaline. The reaction proceeds via a double condensation, forming the pyrazine (B50134) ring of the quinoxaline scaffold. The versatility of this reaction allows for the synthesis of a wide array of quinoxaline derivatives by varying both the diamine and the dicarbonyl compound. nih.govresearchgate.net

Table 3: Catalysts and Conditions for Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Dicarbonyls

| Catalyst | Solvent | Temperature | Yield |

| None (Glycerol/Water) | Glycerol/Water | 90°C | 85-91% encyclopedia.pub |

| Iodine (I2) | DMSO | Room Temperature | 80-90% encyclopedia.pub |

| Zinc Triflate (Zn(OTf)2) | Acetonitrile | Room Temperature | 85-91% encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temperature | up to 95% encyclopedia.pub |

| 5% WO3/ZrO2 | Not specified | Not specified | Good to excellent longdom.org |

Coordination Chemistry and Ligand Design Principles

Chelation Behavior and Coordination Modes of Diamine Ligands

Diamine ligands are compounds that possess two nitrogen atoms, each with a lone pair of electrons available for donation to a metal center, forming coordinate covalent bonds. youtube.com A key feature of many diamine ligands is their ability to act as chelating agents. Chelation, derived from the Greek word for "claw," describes the process where a single ligand binds to a central metal ion at two or more points. youtube.comyoutube.com This results in the formation of a stable ring structure, known as a chelate ring.

The stability of complexes formed with chelating ligands is significantly enhanced compared to those with analogous monodentate ligands, a phenomenon known as the chelate effect. This increased stability is primarily driven by a favorable increase in entropy. youtube.com When a bidentate ligand like a diamine replaces two monodentate ligands (e.g., ammonia (B1221849) or water molecules) from the metal's coordination sphere, the total number of free-moving particles in the system increases, leading to a positive change in entropy. youtube.com

In the case of N-Phenethyl-benzene-1,4-diamine, the two nitrogen atoms of the diamine group can coordinate to a metal center in several ways:

Bidentate Chelating: The ligand can wrap around a metal ion, with both nitrogen atoms binding to the same metal center. This forms a stable seven-membered chelate ring. The flexibility of the phenethyl group and the geometry of the benzene (B151609) ring influence the conformation of this chelate ring.

Monodentate: Under certain conditions, such as steric hindrance or specific electronic requirements of the metal, only one of the nitrogen atoms may coordinate to the metal center. The bulkiness of the phenethyl group might favor this mode in some instances.

Bridging: The diamine can act as a bridge between two different metal centers. In this mode, one nitrogen atom coordinates to the first metal ion, and the second nitrogen atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature), and the steric and electronic properties of the ligand itself. The presence of the aromatic ring in this compound can also lead to π-π stacking interactions, which can further stabilize the resulting structures. rjpbcs.com

Synthesis and Characterization of Metal Complexes (e.g., with Zn(II), Cd(II), Ru(II) Centers)

The synthesis of metal complexes with diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on this compound are not extensively documented in the reviewed literature, research on analogous d¹⁰ metal complexes with similar bis-N-substituted benzene ligands provides insight into their formation and structure. For instance, two d¹⁰ metal complexes, [Zn(bmib)(HCOO)₂]·3H₂O and [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)], were synthesized using the ligand 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene (bmib), which is structurally related to N-substituted benzene diamines. ynu.edu.cn These complexes were prepared under solvothermal conditions, and their structures reveal that metal ions play a crucial role in the final architecture. ynu.edu.cn The Zinc complex formed a 1D Z-shaped chain, while the Cadmium complex resulted in a 1D ladder chain. ynu.edu.cn

The characterization of such complexes typically involves:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms to the metal. A shift in the stretching frequency of the N-H or C-N bonds in the ligand upon complexation indicates its involvement in bonding.

NMR Spectroscopy: To elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. researchgate.net

The synthesis of Ruthenium(II) complexes with diamine ligands is also of significant interest due to their potential applications in catalysis and photochemistry. These syntheses often involve the reaction of a Ru(II) precursor, such as [Ru(bpy)₂Cl₂] (where bpy is 2,2'-bipyridine), with the diamine ligand. Characterization would similarly rely on spectroscopic techniques to confirm the successful coordination of the diamine to the ruthenium center.

| Complex | Metal Ion | Ligand | Structure Type | Fluorescence Emission Max (nm) |

|---|---|---|---|---|

| [Zn(bmib)(HCOO)₂]·3H₂O | Zn(II) | 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene (bmib) | 1D Z-shaped chain | 460 |

| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | Cd(II) | 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene (bmib) | 1D ladder chain | 470 |

Investigation of Coordination Ability Towards Late First-Row Transition Metals

The coordination ability of diamine ligands with late first-row transition metals (such as iron, cobalt, nickel, and copper) is a subject of extensive research. These metals can exist in various oxidation states and adopt multiple coordination geometries, leading to a diverse range of complexes with interesting magnetic and electronic properties.

The interaction of diamine ligands with copper(II) ions, for example, has been studied to understand their chelating ability. rjpbcs.comresearchgate.net The nitrogen centers of the diamine are electron-rich, facilitating strong binding to the copper ion. rjpbcs.com Kinetic studies on copper-catalyzed reactions have shown that chelating diamine ligands play a crucial role in the catalytic cycle, often by preventing multiple ligations of other species to the metal center and facilitating the desired reaction pathway. acs.org

For a ligand like this compound, coordination to late first-row transition metals would likely result in complexes with geometries such as square planar (especially for Ni(II) and Cu(II)) or octahedral. The electronic properties of the resulting complexes would be influenced by the ligand field created by the two nitrogen donor atoms. Characterization techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy would be essential to probe the electronic structure and oxidation state of the metal ion in these complexes.

Stereochemical Implications in Ligand Design and Metal-Ligand Interactions (e.g., Atropoisomerism)

The three-dimensional structure (stereochemistry) of a ligand is a critical factor in determining the structure and properties of its metal complexes. For this compound, the bulky N-phenethyl substituent introduces significant steric hindrance around one of the nitrogen donor atoms.

This steric bulk has several implications:

Coordination Geometry: The presence of the phenethyl group can influence the arrangement of ligands around the metal center, potentially favoring less crowded geometries. It might also affect the bond angles and distances within the coordination sphere.

Enantioselectivity: If the ligand is chiral, or if it creates a chiral environment upon coordination, it can be used in asymmetric catalysis. For instance, the ring-opening of racemic aziridines has been achieved with high enantioselectivity using a chiral copper(I) catalyst in conjunction with a strategically designed diamine nucleophile, demonstrating the importance of stereochemistry in directing reaction outcomes. acs.org

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Polymerization Precursor

The presence of two amine groups on the benzene (B151609) ring makes N-Phenethyl-benzene-1,4-diamine a suitable monomer for various polymerization reactions. These reactions typically involve the formation of linkages with other difunctional monomers to create long polymer chains.

Polycondensation Reactions for Engineering Plastics (e.g., Aramid Fibers like Kevlar)

Aromatic diamines are fundamental building blocks for high-strength engineering plastics such as aramid fibers. The most well-known example is Kevlar, a polymer synthesized through the polycondensation of p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride. While the direct use of this compound in the commercial production of widely known aramid fibers is not extensively documented, its structural similarity to PPD suggests its potential as a comonomer. The introduction of the phenethyl group could modify the polymer's properties, for instance, by altering the chain packing and intermolecular interactions, which might lead to changes in solubility, thermal stability, and mechanical properties. Aromatic polyamides are known for their exceptional thermal stability and mechanical strength, and the incorporation of a bulky substituent like the phenethyl group could be a strategy to enhance solubility for easier processing. ntu.edu.tw

| Monomer | Polymer Class | Potential Application |

| p-Phenylenediamine | Aramid | High-strength fibers (e.g., Kevlar) |

| This compound | Polyamide (potential) | Modified engineering plastics |

Precursor for Urethane Polymers via Diisocyanate Formation

The synthesis of polyurethane polymers often involves the reaction of diisocyanates with polyols. Aromatic diamines can be converted into their corresponding diisocyanates through phosgenation or other related chemical transformations. For instance, p-phenylenediamine can be reacted with phosgene (B1210022) to produce p-phenylene diisocyanate, a precursor for polyurethane synthesis. researchgate.net Theoretically, this compound could also be converted into a diisocyanate. The resulting N-phenethyl-benzene-1,4-diisocyanate would then be a potential monomer for the production of specialized polyurethanes. The phenethyl group would likely influence the reactivity of the isocyanate groups and the properties of the final polyurethane, such as its flexibility, thermal behavior, and interaction with other polymer chains.

Chemical Stabilization Mechanisms in Polymer Systems

N-substituted p-phenylenediamines are widely recognized for their role as antioxidants and antiozonants in polymer systems, particularly in rubber. These compounds function as chain-breaking antioxidants. The stabilization mechanism involves the donation of a hydrogen atom from the amine group to a reactive radical species within the polymer matrix, thereby neutralizing the radical and preventing further degradation of the polymer chains. This process results in the formation of a resonance-stabilized aminyl radical, which is less reactive and can further participate in termination reactions. The presence of the phenethyl group on the nitrogen atom can influence the antioxidant activity by affecting the stability of the resulting radical and the steric accessibility of the amine's hydrogen atom. The general mechanism for the antioxidant action of p-phenylenediamines involves the formation of benzoquinonediimines and other N-heterocyclic compounds. mdpi.com

Integration into Organic Electronic Materials

The electronic properties of aromatic diamines make them attractive candidates for use in organic electronic devices. Their ability to donate electrons and transport charge carriers is a key feature in this context.

Catalytic Functions in Diverse Organic Transformations

While direct catalytic applications of this compound are not extensively documented in dedicated research, the broader class of p-phenylenediamines (PPDs) and their derivatives are integral to various catalytic processes in organic synthesis. Their involvement ranges from being the target products of catalytic reactions to acting as precursors for catalytically produced polymers and participating in catalytic coupling reactions.

The synthesis of p-phenylenediamine (PPD) itself can be achieved through aromatic amination using a copper catalyst. researchgate.net Research has shown that Cu(I) compounds and copper powder are effective catalysts for the amination of p-diiodobenzene with liquid ammonia (B1221849) to produce PPD. researchgate.net The efficiency of this catalytic process is influenced by factors such as temperature, pressure, and the amount of catalyst used. researchgate.net For instance, an optimal temperature of 200°C has been identified, as higher temperatures can lead to the thermal degradation of the PPD product. researchgate.net To enhance the reaction rate and reduce the required amount of the copper catalyst, reducing agents like ascorbic acid and hydrazine (B178648) have been tested. researchgate.net

Furthermore, derivatives of p-phenylenediamine serve as monomers in catalyzed polymerization reactions. The chemical oxidative polymerization of PPD and its substituted derivatives, such as 2,5-dimethyl-p-phenylenediamine and 2,3,5,6-tetramethyl-p-phenylenediamine, can be carried out using ammonium (B1175870) persulfate as an oxidant, which acts as a catalyst. tandfonline.comdoaj.org In some studies, aluminium triflate has been employed as a co-catalyst to improve the polymerization yield. tandfonline.comdoaj.org The resulting poly(p-phenylenediamine) polymers exhibit high thermal stability, making them suitable for high-temperature applications. tandfonline.com

Palladium-catalyzed amination is another significant area where p-phenylenediamine derivatives are synthesized for various applications. researchgate.net This method has been used to create novel PPD derivatives that incorporate a thiadiazole unit. researchgate.net Additionally, a catalytic oxidative coupling reaction involving N,N-dimethyl-p-phenylenediamine (DPD) with 1,3-phenylenediamine in the presence of hydrogen peroxide has been developed for analytical applications, where the rate of the reaction is significantly enhanced by the presence of metal ions like iron and copper. nih.gov

The following table summarizes the key catalytic reactions involving p-phenylenediamine and its derivatives, highlighting the catalysts and conditions employed.

| Reaction Type | Substrate(s) | Catalyst(s) | Key Findings | Reference(s) |

| Aromatic Amination | p-Diiodobenzene, Liquid Ammonia | Cu(I) compounds, Cu powder | PPD is synthesized effectively; reaction conditions optimized. | researchgate.net |

| Oxidative Polymerization | p-Phenylenediamine derivatives | Ammonium Persulfate, Aluminium Triflate (co-catalyst) | Produces thermally stable polymers; co-catalyst improves yield. | tandfonline.comdoaj.org |

| Palladium-Catalyzed Amination | Not specified | Palladium | Synthesizes novel p-phenylenediamine derivatives with thiadiazole units. | researchgate.net |

| Oxidative Coupling | N,N-dimethyl-p-phenylenediamine, 1,3-phenylenediamine | Iron, Copper | Metal ions catalyze the reaction for analytical purposes. | nih.gov |

Q & A

Q. Q1. What are the optimal synthetic routes for N-Phenethyl-benzene-1,4-diamine, and how can reaction conditions be controlled to improve yield?

A1. The synthesis typically involves the coupling of 1,4-diaminobenzene with phenethyl derivatives under catalytic conditions. Key steps include:

- Catalyst selection : Use transition metal catalysts (e.g., Pd/C or Cu-based systems) to facilitate amine alkylation.

- Temperature control : Maintain 80–100°C to balance reaction kinetics and side-product suppression.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Similar methodologies for structurally analogous diamines highlight the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be analyzed?

A2. Standard characterization includes:

- FTIR : Identify N–H stretching (3200–3400 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹).

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, ethylenic protons at δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 227 for C₁₄H₁₆N₂).

For Schiff base analogs, coupling constants and integration ratios in NMR are critical for distinguishing cis/trans isomers .

Advanced Research: Structural and Computational Analysis

Q. Q3. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

A3. Key steps include:

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small-molecule crystals.

- Software tools : SHELXL (for refinement) and Mercury (for visualization) enable accurate bond-length/angle measurements and polymorph identification.

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms.

Studies on conformational polymorphs of related bis-Schiff bases demonstrate the utility of these tools in resolving steric clashes and torsion angles .

Q. Q4. What computational approaches predict the reactivity and electronic properties of this compound?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- HOMO-LUMO analysis : Determine energy gaps (e.g., ~4.5 eV for aromatic diamines) to assess redox activity.

- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., amine groups as electron donors).

- Transition state modeling : Simulate reaction pathways for derivatization (e.g., oxidation to quinones).

DFT studies on analogous Schiff bases correlate computed bond lengths with experimental crystallographic data .

Biological and Mechanistic Studies

Q. Q5. What in vitro assays are recommended to evaluate the antitumor potential of this compound?

A5. Methodologies include:

- Apoptosis assays : Annexin V/PI staining (flow cytometry) to quantify cell death.

- Caspase activation : Fluorometric detection of caspase-3/7 activity.

- Mitochondrial membrane potential : JC-1 dye to assess depolarization.

Evidence from tumor suppression studies highlights dose-dependent cytotoxicity in cancer cell lines (e.g., IC₅₀ = 10–50 µM) .

Q. Q6. How can researchers address contradictions in reported biological activities of this compound analogs?

A6. Strategies involve:

- Batch-to-batch consistency : Ensure purity (>98% via HPLC) to exclude confounding impurities.

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups).

- Mechanistic profiling : Use RNA-seq or proteomics to identify off-target pathways.

For example, nitrophenyl-substituted analogs show divergent antimicrobial vs. anticancer activities due to redox cycling differences .

Methodological Challenges and Data Interpretation

Q. Q7. How should researchers handle discrepancies in crystallographic data for this compound complexes?

A7. Troubleshooting steps include:

- Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts.

- Twinned crystal analysis : Use PLATON or ROTAX to deconvolute overlapping reflections.

- Validation tools : Check CIF files with CheckCIF (IUCr) for symmetry errors.

Case studies on bis-nitrobenzylidene derivatives show that pseudosymmetry can lead to misinterpretation of space groups .

Q. Q8. What strategies optimize the stability of this compound in aqueous media for biological assays?

A8. Approaches include:

- pH buffering : Use PBS (pH 7.4) with 0.1% BSA to prevent amine protonation/aggregation.

- Antioxidants : Add 1 mM ascorbic acid to inhibit air oxidation.

- Lyophilization : Store as lyophilized powder under argon to extend shelf life.

Stability challenges mirror those of p-phenylenediamine derivatives, which degrade via quinone formation .

Comparative and Mechanistic Insights

Q. Q9. How does this compound compare to other diaryl diamines in terms of electronic properties?

A9. Key differences include:

- Electron density : Phenethyl groups enhance π-stacking vs. methyl substituents in N,N'-tetramethyl analogs.

- Solubility : LogP values (~2.5) are higher than hydrophilic diamines (e.g., 1,4-phenylenediamine, LogP ~0.5).

- Redox behavior : Cyclic voltammetry shows reversible oxidation at +0.8 V (vs. Ag/AgCl), unlike nitro-substituted derivatives.

Comparative analyses with naphthalenyl or pyridyl analogs highlight steric and electronic modulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.